![molecular formula C13H16N2O3 B1473081 tert-ブチル(ベンゾ[d]イソキサゾール-3-イルメチル)カルバメート CAS No. 1936628-40-8](/img/structure/B1473081.png)

tert-ブチル(ベンゾ[d]イソキサゾール-3-イルメチル)カルバメート

概要

説明

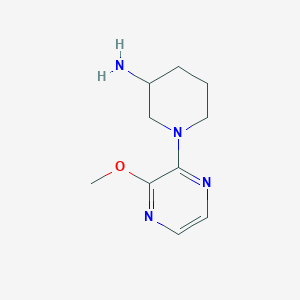

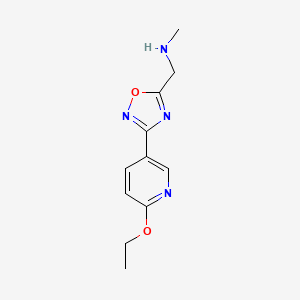

Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is a chemical compound with the molecular formula C13H16N2O3 . It has an average mass of 248.28 g/mol.

Molecular Structure Analysis

The molecular structure of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate consists of a benzo[d]isoxazol ring attached to a carbamate group via a methylene bridge . The carbamate group is further substituted with a tert-butyl group .Physical And Chemical Properties Analysis

Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate has a density of 1.2±0.1 g/cm3, a boiling point of 238.1±13.0 °C at 760 mmHg, and a flash point of 97.8±19.8 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 64 Å2 .科学的研究の応用

鎮痛薬としての応用

tert-ブチル(ベンゾ[d]イソキサゾール-3-イルメチル)カルバメートなどのイソキサゾール誘導体は、鎮痛薬として大きな可能性を示しています 。これは、新しい鎮痛薬の開発に役立つ可能性があることを意味します。

抗炎症薬としての応用

これらの化合物は、抗炎症作用も示しています 。これは、炎症を特徴とする疾患の治療に使用できることを示唆しています。

抗がん剤としての応用

イソキサゾール誘導体は、抗がん活性を示すことが判明しています 。これは、新しい抗がん剤の開発に役立つ可能性があることを示しています。

抗菌剤としての応用

これらの化合物は、抗菌作用を示しています 。これは、さまざまな細菌および真菌感染症の治療に役立つ可能性があることを示唆しています。

抗ウイルス剤としての応用

イソキサゾール誘導体は、抗ウイルス活性を示しています 。これは、新しい抗ウイルス薬の開発に役立つ可能性があることを示唆しています。

抗てんかん剤としての応用

tert-ブチル(ベンゾ[d]イソキサゾール-3-イルメチル)カルバメートなどの化合物は、抗てんかん作用を持つ物質の合成に使用されてきました 。これは、てんかんなどの疾患の治療に役立つ可能性があることを示しています。

作用機序

Target of Action

Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities. They have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The specific targets of these compounds can vary widely depending on their structure and the functional groups present.

Mode of Action

The mode of action of isoxazole derivatives can also vary greatly depending on their specific structure and the biological activity they exhibit. For example, some isoxazole derivatives may act by inhibiting certain enzymes, interacting with specific receptors, or interfering with particular biochemical processes .

Biochemical Pathways

Isoxazole derivatives can affect various biochemical pathways depending on their specific biological activity. For example, an isoxazole derivative with anticancer activity might interfere with cell division or DNA replication, while an isoxazole derivative with anti-inflammatory activity might inhibit the production of pro-inflammatory cytokines .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of isoxazole derivatives can vary widely depending on their specific structure and the functional groups present. These properties can significantly impact the bioavailability of these compounds .

Result of Action

The molecular and cellular effects of isoxazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, modulation of receptor function, and effects on gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of isoxazole derivatives .

実験室実験の利点と制限

Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is a low-cost, commercially available reagent, and its ease of synthesis and availability makes it an attractive option for a variety of uses. Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is also easy to handle and store, and it is non-toxic. However, Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is not very stable in air and should be stored in an airtight container.

将来の方向性

Future research on Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate could focus on its use as a catalyst in the synthesis of other organometallic compounds, its use as a ligand in coordination chemistry, and its use as a reagent in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, research could focus on the effects of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate on other enzymes and its potential therapeutic applications. Finally, research could focus on the development of more efficient methods for the synthesis of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate.

生化学分析

Biochemical Properties

Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research .

Cellular Effects

Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins. These effects on cellular function highlight the compound’s potential as a research tool for studying cellular processes .

Molecular Mechanism

The molecular mechanism of action of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors. The compound’s ability to influence enzyme activity and gene expression underscores its potential as a biochemical tool .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its activity. Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure can lead to alterations in cellular processes .

Dosage Effects in Animal Models

The effects of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of careful dosage optimization in research and potential therapeutic applications .

Metabolic Pathways

Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially affecting metabolic flux and metabolite levels. The compound’s ability to modulate metabolic pathways makes it a valuable tool for studying metabolism and related processes .

Transport and Distribution

Within cells and tissues, Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is an important factor in its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell .

特性

IUPAC Name |

tert-butyl N-(1,2-benzoxazol-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-13(2,3)17-12(16)14-8-10-9-6-4-5-7-11(9)18-15-10/h4-7H,8H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQXTLKFANWYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NOC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1472998.png)

![tert-butyl 5-(pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472999.png)

![tert-butyl 5-(6-(pyridin-2-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473000.png)

![Methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1473001.png)

![(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid](/img/structure/B1473012.png)

![N-methyl-1-(6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1473014.png)

![(1-cyclopropyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1473017.png)

![3-Methyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1473019.png)

![4-(1,2,4-Oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1473020.png)